Methyl 2-(2,3-dimethylanilino)benzoate
CAS No.: 1222-42-0
Cat. No.: VC20944498
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1222-42-0 |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | methyl 2-(2,3-dimethylanilino)benzoate |
| Standard InChI | InChI=1S/C16H17NO2/c1-11-7-6-10-14(12(11)2)17-15-9-5-4-8-13(15)16(18)19-3/h4-10,17H,1-3H3 |
| Standard InChI Key | LCCVYZLUEHOBDC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC)C |
Introduction
Chemical Identity and Properties
Methyl 2-(2,3-dimethylanilino)benzoate is characterized by a benzoate core substituted with a 2,3-dimethylanilino group. This chemical structure contributes to its potential pharmacological activities and its utility as a synthetic intermediate.
Chemical Identifiers
The compound is well-characterized by various chemical identifiers that allow for precise identification in scientific literature and databases.
Physical and Chemical Properties
Methyl 2-(2,3-dimethylanilino)benzoate possesses several notable physical and chemical properties that influence its behavior in various applications.
Structural Characteristics
The structure of methyl 2-(2,3-dimethylanilino)benzoate features specific characteristics that contribute to its chemical behavior and potential applications.
Molecular Structure
The compound consists of a central benzoate moiety with a methyl ester group and a 2,3-dimethylanilino substituent. This structure gives the compound its distinctive chemical properties and reactivity patterns .
The benzoate core provides stability, while the methyl ester group offers a reactive site for potential modifications. The 2,3-dimethylanilino group contributes to the compound's binding affinity with various biological targets.
Crystal Structure
Synthesis and Preparation
The synthesis of methyl 2-(2,3-dimethylanilino)benzoate typically involves esterification reactions starting from suitable precursors.
Synthetic Routes
The primary synthetic route to methyl 2-(2,3-dimethylanilino)benzoate involves the esterification of mefenamic acid with methanol in the presence of an acid catalyst. This process typically yields the product with approximately 80% efficiency and results in a compound with a melting point of 96-98°C.
The reaction can be represented as:
Mefenamic acid + Methanol (with H2SO4 catalyst) → Methyl 2-(2,3-dimethylanilino)benzoate + Water
This esterification approach is advantageous due to its relatively straightforward procedure and good yields.
Purification Methods
After synthesis, purification of methyl 2-(2,3-dimethylanilino)benzoate typically involves recrystallization techniques. The compound can be recrystallized from appropriate solvent systems to obtain high-purity material suitable for research and analytical purposes.
Chromatographic methods may also be employed for further purification when higher purity standards are required, particularly for pharmaceutical research applications .
Biological Activities and Pharmacological Properties
Methyl 2-(2,3-dimethylanilino)benzoate exhibits various biological activities that make it valuable in medicinal chemistry research.
Anti-inflammatory Activity
Research indicates that methyl 2-(2,3-dimethylanilino)benzoate shows promise as an anti-inflammatory agent by reducing inflammation markers in animal models. This activity is particularly significant given its structural relationship to mefenamic acid, a known non-steroidal anti-inflammatory drug.
The anti-inflammatory mechanisms likely involve the compound's ability to interact with key enzymes in inflammatory pathways, particularly cyclooxygenase enzymes.
Enzyme Inhibition Studies
Molecular docking studies suggest that methyl 2-(2,3-dimethylanilino)benzoate can bind effectively to cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).
This enzyme inhibition profile provides a molecular basis for understanding the compound's anti-inflammatory activity and suggests potential applications in developing new anti-inflammatory agents with possibly improved properties compared to existing drugs.
Applications in Research and Industry
Methyl 2-(2,3-dimethylanilino)benzoate serves important roles in both research and industrial contexts.
Pharmaceutical Research
In pharmaceutical research, methyl 2-(2,3-dimethylanilino)benzoate acts as an important intermediate in organic synthesis for preparing complex molecules with potential biological activities, including anticancer and antifungal agents.
Its well-defined structure and reactivity make it valuable for structure-activity relationship studies and for the development of novel therapeutic compounds .
Industrial Applications
Beyond pharmaceutical research, methyl 2-(2,3-dimethylanilino)benzoate finds applications in industrial processes such as dye production due to its chemical properties. The compound's aromatic structure and reactive functional groups make it suitable for various chemical transformations of industrial importance.
Its stability and defined synthetic pathway also contribute to its utility in various chemical manufacturing processes .
Spectral Information and Analytical Methods
Various spectroscopic and analytical methods have been employed to characterize methyl 2-(2,3-dimethylanilino)benzoate, providing important data for identification and purity assessment.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to elucidate the structure of methyl 2-(2,3-dimethylanilino)benzoate. The compound shows characteristic signals in both 1H and 13C NMR spectra that confirm its structure .
The 13C NMR spectrum, in particular, provides valuable information about the carbon framework and functional groups present in the molecule .
Mass Spectrometry
Mass spectrometric analysis of methyl 2-(2,3-dimethylanilino)benzoate reveals characteristic fragmentation patterns that aid in its identification. The compound shows significant peaks at m/z values of 223, 208, and 255, which correspond to various fragment ions and the molecular ion .
These mass spectral data are valuable for confirming the identity and purity of synthesized material and for trace analysis in various matrices .
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